molecular formula C28H58O2Sn B13812071 Tributyl(palmitoyloxy)stannane CAS No. 7653-28-3

Tributyl(palmitoyloxy)stannane

Cat. No.: B13812071
CAS No.: 7653-28-3
M. Wt: 545.5 g/mol
InChI Key: KUVKUXSSFIAKKS-UHFFFAOYSA-M
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Description

Tributyl(palmitoyloxy)stannane is an organotin compound characterized by a tributyltin core bonded to a palmitoyloxy group (a 16-carbon saturated fatty acid derivative). Its molecular structure comprises three butyl groups (C₄H₉) attached to a tin atom, with the fourth coordination site occupied by the palmitoyloxy moiety (C₁₅H₃₁COO⁻). This compound is primarily utilized in industrial applications, such as polymer stabilization and catalysis, due to its ability to act as a heat and light stabilizer in PVC and other plastics. Organotin compounds like this are known for their efficacy but are also scrutinized for their environmental and toxicological impacts .

Properties

CAS No.

7653-28-3

Molecular Formula

C28H58O2Sn

Molecular Weight

545.5 g/mol

IUPAC Name

tributylstannyl hexadecanoate

InChI

InChI=1S/C16H32O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3*1-3-4-2;/h2-15H2,1H3,(H,17,18);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

KUVKUXSSFIAKKS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(palmitoyloxy)stannane can be synthesized through the esterification of tributyltin oxide with palmitic acid. The reaction typically involves heating tributyltin oxide with palmitic acid in the presence of a catalyst, such as sulfuric acid, to form the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tributyl(palmitoyloxy)stannane undergoes various types of chemical reactions, including:

    Reduction: It can be reduced to form tributyltin hydride.

    Substitution: The palmitoyloxy group can be substituted with other functional groups.

    Oxidation: It can be oxidized to form tributyltin oxide.

Common Reagents and Conditions

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used.

    Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are employed.

Major Products Formed

    Reduction: Tributyltin hydride.

    Substitution: Various organotin compounds with different functional groups.

    Oxidation: Tributyltin oxide.

Scientific Research Applications

Tributyl(palmitoyloxy)stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: It is used in the production of polymers and as a stabilizer in PVC.

Mechanism of Action

Tributyl(palmitoyloxy)stannane exerts its effects through the formation of stannyl radicals. These radicals can participate in various radical reactions, such as hydrostannation and dehalogenation. The compound’s mechanism of action involves the cleavage of the tin-hydrogen bond, leading to the formation of reactive intermediates that can interact with other molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Palmitoyloxy (C₁₆ linear) C₃₆H₇₂O₂Sn ~707.3 (estimated) Long hydrophobic chain; high lipophilicity
(Sebacoyldioxy)bis(tributyl)stannane Sebacoyldioxy (C₈ linear, two groups) C₃₄H₇₀O₄Sn₂ 780.42 Two sebacoyl groups; dimeric Sn structure
Tributyl(isononanoyloxy)stannane Isononanoyloxy (C₉ branched) C₃₀H₆₀O₂Sn ~619.6 (estimated) Branched chain; reduced crystallinity
Tributyl(isodecanoyloxy)stannane Isodecanoyloxy (C₁₀ branched) C₃₂H₆₄O₂Sn ~647.7 (estimated) Increased branching; enhanced solubility

Key Observations:

  • Chain Length and Branching: The palmitoyloxy group’s long linear chain imparts higher hydrophobicity and thermal stability compared to shorter or branched acyloxy groups (e.g., isononanoyloxy). Branched derivatives exhibit improved solubility in nonpolar solvents .
  • Molecular Weight: The dimeric (sebacoyldioxy)bis(tributyl)stannane has a significantly higher molecular weight due to dual tin centers and sebacoyl linkages .

Toxicity and Environmental Impact

Table 2: Toxicity Data and Environmental Profiles

Compound Name LD₅₀ (Mouse, Intravenous) Environmental Persistence Regulatory Status
This compound Not reported High (due to lipophilicity) Restricted in some regions
(Sebacoyldioxy)bis(tributyl)stannane 18 mg/kg Moderate Classified as toxic
Tributyl(isononanoyloxy)stannane Not reported Moderate Limited regulation
Tributyl(isodecanoyloxy)stannane Not reported Moderate Limited regulation

Key Observations:

  • The (sebacoyldioxy)bis(tributyl)stannane exhibits acute toxicity (LD₅₀ = 18 mg/kg in mice), likely due to its dual tin centers enhancing bioactivity .
  • This compound’s long alkyl chain may reduce bioavailability compared to smaller analogues, but organotin compounds generally persist in ecosystems and bioaccumulate .

Table 3: Application-Specific Performance

Compound Name Primary Applications Performance Advantages Limitations
This compound Polymer stabilizers Superior thermal stability in PVC Environmental toxicity concerns
(Sebacoyldioxy)bis(tributyl)stannane Industrial catalysts High reactivity in esterification reactions High toxicity restricts use
Tributyl(isononanoyloxy)stannane Plasticizers Improved flexibility in polymers Lower thermal resistance
Tributyl(isodecanoyloxy)stannane Lubricant additives Enhanced solubility in organic matrices Limited data on long-term effects

Key Observations:

  • This compound’s long-chain structure makes it ideal for high-temperature polymer processing, whereas branched derivatives prioritize compatibility and solubility .
  • The dimeric (sebacoyldioxy)bis(tributyl)stannane’s catalytic efficiency is offset by its toxicity, limiting its industrial adoption .

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